molecular formula C21H27N3O2S B2561588 5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1421585-19-4

5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2561588
CAS RN: 1421585-19-4
M. Wt: 385.53
InChI Key: BONISTRQKAULGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C21H27N3O2S and a molecular weight of 385.53. It is a derivative of isoxazole, a heterocyclic compound consisting of an unsaturated five-membered ring with an oxygen atom and a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropyl group, a piperidin-4-yl group, and an isoxazole-3-carboxamide group . The InChI string representation of the molecule is InChI=1S/C16H25N3O3/c1-21-9-8-19-6-4-12 (5-7-19)11-17-16 (20)14-10-15 (22-18-14)13-2-3-13/h10,12-13H,2-9,11H2,1H3, (H,17,20) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.39 g/mol . It has a computed XLogP3-AA value of 1.2, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 7 . Its topological polar surface area is 67.6 Ų . It has a heavy atom count of 22 . Its complexity, as computed by PubChem, is 368 .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound could potentially be used as a boron reagent in these reactions due to its structural features, which may allow for the formation of new C–C bonds under mild and functionally tolerant conditions .

Synthesis of Piperidine Derivatives

Piperidine derivatives are significant in drug design, and the compound’s piperidin-4-yl moiety makes it a valuable precursor in synthesizing various piperidine derivatives. These derivatives can be used in creating pharmaceuticals and alkaloids, highlighting the compound’s role in medicinal chemistry .

Anti-Inflammatory and Analgesic Activities

Compounds with structural similarities to the one have shown anti-inflammatory and analgesic activities. Thus, this compound could be explored for its potential biological activities in these areas, possibly leading to the development of new therapeutic agents .

Organoboron Reagents for Catalytic Reactions

The compound could serve as an organoboron reagent in catalytic reactions, such as oxidative addition and transmetalation processes. Its boron-containing moiety could facilitate the transfer of nucleophilic groups in these reactions .

Pharmaceutical Applications

Given the importance of piperidine structures in the pharmaceutical industry, this compound could be involved in the synthesis of biologically active molecules. Its piperidine core is a common feature in many drugs, suggesting a broad range of potential pharmaceutical applications .

Development of New Borane Reagents

The compound’s structure allows for the possibility of creating new borane reagents. These reagents could be used in various chemical reactions, including those that require high selectivity and yield, such as over-borylation of alkynes and oxidative dehydroborylation methodologies .

Future Directions

The future directions for this compound could involve further studies on its biological activities. Piperidone derivatives have shown a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . Therefore, this compound could potentially be studied for similar activities.

properties

IUPAC Name

5-cyclopropyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S/c1-27-20-5-3-2-4-17(20)14-24-10-8-15(9-11-24)13-22-21(25)18-12-19(26-23-18)16-6-7-16/h2-5,12,15-16H,6-11,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONISTRQKAULGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.